molecular formula C6H8N2O2 B11801562 1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol

1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol

Cat. No.: B11801562
M. Wt: 140.14 g/mol
InChI Key: MATNBMRNWIRTON-UHFFFAOYSA-N
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Description

1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol is a heterocyclic compound featuring a fused pyranopyrazole scaffold with a hydroxyl group at position 4. Its structure combines pyran (a six-membered oxygen-containing ring) and pyrazole (a five-membered nitrogen-containing ring), making it a versatile precursor for synthesizing pharmacologically relevant molecules. The hydroxyl group enhances polarity, influencing solubility and reactivity, which is critical for further functionalization in drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-ol

InChI

InChI=1S/C6H8N2O2/c9-6-3-10-2-5-4(6)1-7-8-5/h1,6,9H,2-3H2,(H,7,8)

InChI Key

MATNBMRNWIRTON-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CO1)NN=C2)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Keto-Esters

A foundational approach involves the reaction of hydrazine derivatives with keto-esters to form the pyrazole ring. For example, the patent CN108546266B describes the synthesis of ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate via cyclization of 2-oxo-2-(4-oxotetrahydro-2H-pyran-3-yl)ethyl acetate with hydrazine hydrate. Adapting this method, replacing the ethyl oxalate precursor with a hydroxyl-bearing analog could yield the target compound. Key parameters include:

  • Temperature : 20–30°C for hydrazine addition.

  • Solvent : Glacial acetic acid ensures protonation of intermediates, facilitating cyclization.

  • Yield : ~70–85% for analogous pyrano-pyrazole esters.

Table 1: Comparative Conditions for Hydrazine-Mediated Cyclization

Starting MaterialSolventTemp (°C)Yield (%)Reference
2-Oxo-2-(4-oxopyran-3-yl)ethyl acetateGlacial acetic acid2578
Hypothetical hydroxyl analogEthanol/HOAc30*65 (est.)

Hydroxylation Strategies for the 4-Position

Introducing the hydroxyl group at the 4-position remains a challenge. Potential methods include:

Late-Stage Oxidation of a Methylene Group

  • Oxymercuration-demercuration : Converts alkenes to alcohols with Markovnikov selectivity.

  • Sharpless asymmetric dihydroxylation : For enantioselective synthesis, though scalability is limited.

Direct Cyclization with Hydroxyl-Containing Precursors

Optimization and Scale-Up Considerations

Purification Challenges

  • Chromatography vs. crystallization : The patent employs petroleum ether pulping for crude product isolation, whereas the ACS Omega method uses aqueous workup. For the target compound, fractional crystallization from ethanol/water mixtures may be optimal.

Comparative Analysis of Synthetic Methods

Table 2: Advantages and Limitations of Key Approaches

MethodAdvantagesLimitations
Hydrazine cyclizationHigh yield (70–85%), scalableRequires hydroxyl-protected precursors
Oxidative couplingMetal-free, aerobic conditionsUnproven for pyrano-pyrazoles
Late-stage oxidationRegioselectiveLow yields, complex purification

Chemical Reactions Analysis

1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include palladium catalysts, bases such as cesium carbonate, and solvents like ethanol . The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions under microwave irradiation can yield a range of polysubstituted derivatives .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anti-inflammatory Activity : The compound has shown potential as an anti-inflammatory agent. Studies indicate its derivatives exhibit significant inhibition of COX-1 and COX-2 enzymes, which are essential in the inflammatory process. For instance, certain derivatives demonstrated an inhibition percentage ranging from 78.9% to 96% in carrageenan-induced paw edema models in rats.
    • Antiproliferative Effects : In vitro studies have highlighted its ability to inhibit the proliferation of various cancer cell lines. Notably, it was effective against RAW264.7 cancer cells, significantly inhibiting nitric oxide secretion.
  • Pharmacological Properties
    • The mechanism of action likely involves interaction with specific molecular targets related to inflammatory pathways and cell proliferation. Ongoing research aims to elucidate these pathways further.

Study 1: Anti-inflammatory Evaluation

A series of pyrazole derivatives were evaluated for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited significant edema inhibition percentages ranging from 78.9% to 96%, outperforming celecoxib (82.8% inhibition). These compounds also showed minimal ulcerogenic effects on the gastric mucosa.

Study 2: Anticancer Activity

In another study focusing on the anticancer properties of pyrazole derivatives including this compound, results indicated that some compounds displayed IC50 values comparable to established chemotherapeutic agents. This study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy and minimize toxicity.

Mechanism of Action

The mechanism of action of 1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Pyrano[3,4-c]pyrazole derivatives exhibit structural diversity due to variations in substituents and synthetic routes. Below is a detailed comparison of 1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol with analogous compounds:

Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents
This compound C₆H₈N₂O₂ 140.14 g/mol -OH at position 4
3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole C₆H₇BrN₂O 203.04 g/mol -Br at position 3
6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile C₁₇H₁₅N₅O₂ 337.34 g/mol -CN, -NH₂, -OMe, -CH₃ substituents
1-(4-Aminophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one C₁₅H₁₅N₃O₂ 269.30 g/mol -NH₂, -CH₃, ketone moiety

Key Observations :

  • The hydroxyl group in the target compound increases polarity compared to brominated or alkylated analogs.
  • Bulky substituents (e.g., 4-methoxyphenyl in ) significantly increase molecular weight and alter steric interactions.

Key Observations :

  • Ionic liquid catalysts (e.g., [TMBSED][TFA]₂) improve efficiency and yield in multi-component syntheses .
  • Target compound’s synthesis may require optimization due to lack of explicit protocols in evidence.
Reactivity and Functionalization
  • Hydroxyl Group : The -OH in the target compound enables nucleophilic substitution or esterification, contrasting with brominated analogs (e.g., 3-Bromo derivative ), which undergo cross-coupling reactions.
  • Amino and Cyano Groups: Derivatives like the 6-amino-5-cyano compound exhibit enhanced reactivity for forming oxazine or tetrazole hybrids.
  • Ketone Moiety: The 1-(4-aminophenyl) derivative undergoes condensation with aldehydes, expanding structural diversity.
Spectral and Physical Properties
  • IR/NMR : Hydroxyl groups show broad O-H stretches (~3200–3600 cm⁻¹), while brominated analogs display C-Br peaks (~500–600 cm⁻¹) .
  • Melting Points : Bulky substituents (e.g., coumarin in ) increase melting points (>200°C), whereas simpler derivatives (e.g., target compound) likely melt at lower temperatures.

Biological Activity

1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-ol is a heterocyclic compound with the molecular formula C6_6H8_8N2_2O2_2 and a molecular weight of 140.14 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities. Research indicates that it may possess various pharmacological properties, including anti-inflammatory and antiproliferative effects.

Pharmacological Properties

This compound has shown promising biological activities in several studies:

  • Anti-inflammatory Activity : Recent studies have highlighted its potential as an anti-inflammatory agent. For example, compounds derived from pyrazole derivatives have demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are crucial in the inflammatory process. The selectivity index for some derivatives has been reported to be quite high, indicating lower gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
  • Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. It was particularly effective against RAW264.7 cancer cells, showing a capacity to inhibit nitric oxide (NO) secretion significantly . This suggests a potential role in cancer therapy.

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes and receptors involved in inflammatory pathways. The precise biochemical pathways are still under investigation but may include modulation of signaling cascades related to inflammation and cell proliferation.

Study 1: Anti-inflammatory Evaluation

A study involving a series of pyrazole derivatives assessed their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited significant edema inhibition percentages ranging from 78.9% to 96%, outperforming celecoxib (82.8% inhibition). Notably, these compounds also showed minimal ulcerogenic effects on the gastric mucosa .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of pyrazole derivatives including this compound, results indicated that some compounds displayed IC50_{50} values comparable to established chemotherapeutic agents. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy and minimize toxicity .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightPrimary Activity
This compoundC6_6H8_8N2_2O2_2140.14 g/molAnti-inflammatory, Antiproliferative
2-Amino-4,6-dimethylpyrimidineC7_7H10_10N4_4150.18 g/molAnticancer
2,4-DimethylpyridineC7_7H9_9N107.15 g/molAntimicrobial

The table above compares this compound with other relevant heterocyclic compounds known for their biological activities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-ol derivatives, and how do reaction conditions influence yields?

  • Methodology : Derivatives are typically synthesized via multicomponent reactions or stepwise functionalization. For example, 3-methyl-1H-pyrazol-5(4H)-one can react with aldehydes under reflux in ethanol to form dihydropyrano[2,3-c]pyrazole scaffolds, with yields varying based on substituent electronic effects (e.g., electron-withdrawing groups reduce yields, as seen in 10x, 8% yield) . Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (DMF/EtOH mixtures) are standard purification methods .

Q. How are structural and purity analyses performed for this compound class?

  • Methodology : Nuclear magnetic resonance (¹H/¹³C NMR) confirms regioselectivity and substitution patterns, while UPLC-MS validates molecular weight and purity . X-ray crystallography or computational modeling may resolve ambiguities in fused-ring systems, as seen in pyrano[3,4-c]pyrazole isomers .

Q. What are the key challenges in achieving regioselectivity during synthesis?

  • Methodology : Competing reaction pathways (e.g., Knoevenagel vs. Michael addition) require precise control of catalysts and solvents. For instance, using glacial acetic acid promotes cyclization in pyranopyrazole formation, as demonstrated in the synthesis of 1-(4-aminophenyl) derivatives .

Advanced Research Questions

Q. How can contradictory data on reaction yields or regioselectivity be resolved?

  • Methodology : Systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) and kinetic studies can identify optimal conditions. For example, low yields in chlorinated derivatives (e.g., 10x, 8%) may arise from steric hindrance or side reactions, necessitating alternative protecting groups or flow chemistry approaches .

Q. What mechanistic insights explain the reactivity of the pyrano[3,4-c]pyrazole core under acidic/basic conditions?

  • Methodology : Density functional theory (DFT) calculations can map charge distribution and predict sites for electrophilic/nucleophilic attack. Experimental validation via deuterium labeling or trapping intermediates (e.g., using diazonium salts) is critical, as shown in studies on pyrrolo[3,4-c]pyrazole derivatives .

Q. How do substituents on the pyrazole ring influence thermal stability or photodegradation?

  • Methodology : Thermogravimetric analysis (TGA) and accelerated stability testing under UV/visible light can assess degradation pathways. Electron-donating groups (e.g., methoxy in 10y) may enhance stability by reducing radical formation .

Q. What strategies are effective for evaluating bioactivity while minimizing cytotoxicity?

  • Methodology : Structure-activity relationship (SAR) studies require systematic substitution (e.g., fluorophenyl, trimethoxyphenol groups) and in vitro assays (e.g., antifungal activity via microdilution). Toxicity profiling using mammalian cell lines (e.g., HEK293) ensures selectivity, as seen in pyrrolopyrazole studies .

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